2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate
CAS No.: 301157-43-7
Cat. No.: VC7753875
Molecular Formula: C16H16Cl4N4O5
Molecular Weight: 486.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301157-43-7 |
|---|---|
| Molecular Formula | C16H16Cl4N4O5 |
| Molecular Weight | 486.13 |
| IUPAC Name | 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)methoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C16H16Cl4N4O5/c1-10-21-8-13(24(26)27)23(10)6-7-28-15(25)22-14(16(18,19)20)29-9-11-4-2-3-5-12(11)17/h2-5,8,14H,6-7,9H2,1H3,(H,22,25) |
| Standard InChI Key | HALCYTNCMFUQOU-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
-
A 2-methyl-5-nitroimidazole moiety, known for its electron-affinic properties and role in targeting anaerobic microorganisms .
-
A trichloroethylcarbamate group, contributing to electrophilic reactivity and potential enzyme inhibition.
-
A 2-chlorobenzyl ether substituent, which enhances lipophilicity and may influence target binding specificity .
The IUPAC name, 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)methoxy]ethyl]carbamate, reflects these components systematically .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆Cl₄N₄O₅ | |
| Molecular Weight | 486.13 g/mol | |
| CAS Registry Number | 301157-43-7 | |
| SMILES | CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)N+[O-] |
Spectroscopic and Stereochemical Features
The Standard InChIKey (HALCYTNCMFUQOU-UHFFFAOYSA-N) confirms the compound’s unique stereochemical configuration, with no reported enantiomers or diastereomers . Nuclear magnetic resonance (NMR) data for analogous compounds suggest rotameric equilibria in solution due to restricted rotation around the carbamate bond .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three critical stages:
-
Nitroimidazole Core Preparation: 2-Methyl-5-nitroimidazole is functionalized at the N1 position via alkylation with ethylene dihalides to introduce the ethyl spacer.
-
Trichloroethylcarbamate Formation: Reaction of 2,2,2-trichloroethanol with phosgene yields the trichloroethyl chloroformate intermediate, which is subsequently coupled to an amine precursor.
-
Etherification: The 2-chlorobenzyl group is introduced via Williamson ether synthesis, leveraging the hydroxyl group on the trichloroethyl moiety .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Ethylene dibromide, K₂CO₃, DMF, 80°C | 67% | >95% |
| 2 | Phosgene, DCM, 0°C | 82% | 90% |
| 3 | 2-Chlorobenzyl bromide, NaH, THF | 58% | 88% |
Stability and Degradation
The compound is sensitive to:
-
Hydrolysis: The carbamate bond undergoes slow hydrolysis in aqueous media (t₁/₂ = 72 hrs at pH 7.4).
-
Photodegradation: Nitro groups facilitate radical formation under UV light, necessitating storage in amber vials .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
While experimental solubility data are unavailable, computational models predict:
-
Aqueous Solubility: <10 µg/mL at pH 7.0, suggesting poor bioavailability without formulation aids.
Metabolic Stability
In vitro microsomal studies on analogues show:
-
Human Liver Microsomal Clearance: 12 mL/min/kg, suggesting moderate hepatic extraction .
-
CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 50 µM) .
Comparative Analysis with Structural Analogues
Apcin (CID 2830389)
Apcin replaces the 2-chlorobenzyl group with a pyrimidin-2-ylamino moiety, resulting in:
Table 3: Analogues Comparison
| Property | Target Compound | Apcin |
|---|---|---|
| Molecular Weight | 486.1 | 438.6 |
| logP | 3.2 | 2.8 |
| MIC₉₀ (C. difficile) | 2 µg/mL | 5 µg/mL |
Research Gaps and Future Directions
-
Stability Optimization: Prodrug derivatization to enhance aqueous solubility.
-
In Vivo Efficacy: Murine models of anaerobic infections.
-
Target Identification: Proteomic studies to elucidate secondary targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume